Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 3-cyano-1-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a cyano group, an oxa-bridge, and a tert-butyl ester group
Scientific Research Applications
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent, is ongoing.
Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Future Directions
The future directions for the study of “Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. The development of new synthetic routes and the study of its reactivity could provide valuable insights into its chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl cyanoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or other reduced derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various biochemical pathways. The oxa-bridge and spirocyclic structure contribute to its stability and reactivity, making it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: The amino group provides different reactivity and potential biological activity compared to the cyano group.
Uniqueness
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)10-18-14/h11H,4-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFFLIARIPWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162498 | |
Record name | 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-93-4 | |
Record name | 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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